molecular formula C10H6ClNO B1612479 2-Chloroquinoline-4-carbaldehyde CAS No. 855613-24-0

2-Chloroquinoline-4-carbaldehyde

Cat. No.: B1612479
CAS No.: 855613-24-0
M. Wt: 191.61 g/mol
InChI Key: KLUNMHOODSYROL-UHFFFAOYSA-N
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Description

2-Chloroquinoline-4-carbaldehyde is a heterocyclic aromatic compound with a quinoline core structure. This compound is characterized by the presence of a chlorine atom at the second position and an aldehyde group at the fourth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Safety and Hazards

The safety data sheet for 2-Chloroquinoline-4-carboxaldehyde, a related compound, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also recommends ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinoline and its functionalized derivatives, including 2-Chloroquinoline-4-carbaldehyde, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-4-carbaldehyde typically involves the condensation of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield 2-chloro-3-cyanoquinoline . Another approach involves the use of microwave irradiation to facilitate the synthesis of quinoline derivatives, which is a greener and more efficient method compared to traditional techniques .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-Chloroquinoline-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinoline-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the quinoline ring, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for versatile chemical transformations and the synthesis of a wide range of bioactive compounds .

Properties

IUPAC Name

2-chloroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUNMHOODSYROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591538
Record name 2-Chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855613-24-0
Record name 2-Chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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